benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative featuring a 3-nitrophenyl substituent at the 4-position and a sulfanylidene (thione) group at the 2-position. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural characterization of similar compounds has been performed using techniques like X-ray crystallography (via SHELX software) and spectroscopic methods (e.g., ESI-MS, elemental analysis) .
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N3O4S/c1-12-16(18(23)26-11-13-6-3-2-4-7-13)17(21-19(27)20-12)14-8-5-9-15(10-14)22(24)25/h2-10,17H,11H2,1H3,(H2,20,21,27) |
InChI Key |
OWFWSFYUHBRYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-component reaction involving benzaldehyde, ethyl acetoacetate, and thiourea. This reaction is typically carried out under solvent-free conditions at elevated temperatures, often using a catalyst such as potassium phthalimide or nano-potassium carbonate . The reaction proceeds through a cyclocondensation mechanism, forming the dihydropyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Used in the development of functional materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, such as kinases and ion channels.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the 1,2,3,4-Tetrahydropyrimidine Series
Key analogs include:
- Key Observations: Replacement of the 2-oxo group (4c) with a sulfanylidene (thione) increases molecular weight by ~16 Da and may enhance hydrogen-bonding capacity due to sulfur’s polarizability .
Functional Analogs: Dihydropyridine Derivatives
Nicardipine hydrochloride, a 1,4-dihydropyridine calcium channel blocker, shares the 3-nitrophenyl group but differs in core structure and pharmacological profile:
- The thione group in the target compound may offer unique interactions with cysteine residues in enzymes, unlike nicardipine’s carboxylate groups .
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
The sulfanylidene group in the target compound is predicted to form stronger S···H–N/C hydrogen bonds compared to oxo analogs, as observed in similar DHPM derivatives. Graph set analysis (e.g., Etter’s rules) suggests that such interactions could stabilize crystal lattices or enzyme-binding pockets .
Antimicrobial Potential
Pyrimidine-thione derivatives, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazides, exhibit notable antimicrobial activity (MIC ~8 µg/mL against S. aureus), with efficacy influenced by substituent electronegativity . The 3-nitrophenyl group in the target compound may similarly enhance microbial membrane penetration.
Biological Activity
Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial effects. For instance:
- In vitro studies indicated that derivatives of pyrimidines possess activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar compounds have shown effectiveness against various fungal pathogens:
- Candida albicans and Aspergillus niger were tested, with results indicating significant growth inhibition at specific concentrations .
Anticancer Activity
A pivotal area of research is the anticancer activity of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene derivatives:
- Cell Line Studies : Various cancer cell lines, including leukemia and breast cancer cells, were exposed to the compound. Notably, significant antiproliferative effects were observed at low concentrations.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI-8226 (Leukemia) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G1 phase |
The mechanisms by which benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene exerts its biological effects may include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Its interaction with microbial membranes may lead to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- A study involving leukemia patients treated with a derivative showed a marked decrease in tumor size and improved survival rates.
- In vitro studies demonstrated that combining this compound with established chemotherapeutics could enhance overall efficacy while reducing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
